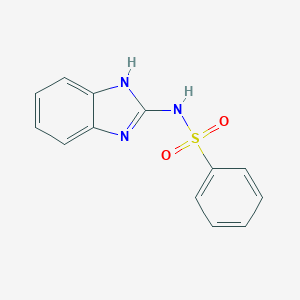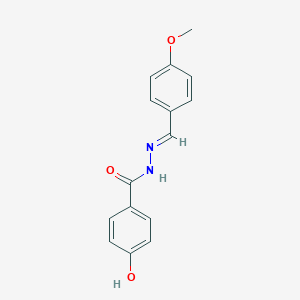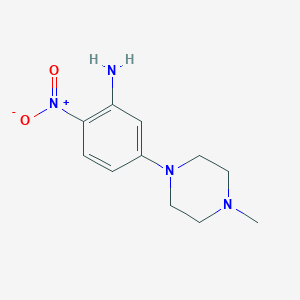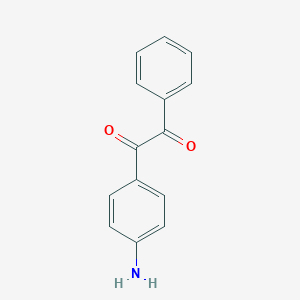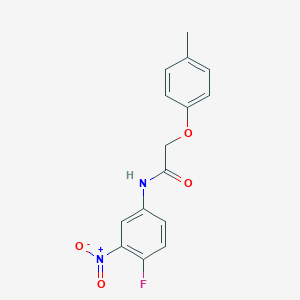
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNPA is a white crystalline powder that is soluble in organic solvents and is used in the synthesis of various chemical compounds. In
作用機序
The mechanism of action of FNPA is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. FNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
生化学的および生理学的効果
FNPA has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial activity against various bacterial and fungal strains. FNPA has also been shown to have anti-inflammatory activity by reducing the production of inflammatory mediators. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. FNPA has also been shown to have potential neuroprotective effects.
実験室実験の利点と制限
FNPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in the synthesis of various chemical compounds. It has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, FNPA also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on FNPA. One area of interest is the development of FNPA-based biosensors for the detection of various biomolecules. FNPA has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of FNPA and its potential applications in these areas. Additionally, the synthesis of new FNPA derivatives with improved properties and biological activities is an area of ongoing research.
合成法
The synthesis of FNPA involves the reaction of 4-fluoro-3-nitroaniline with 4-methylphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain FNPA. This method has been optimized to improve the yield and purity of FNPA.
科学的研究の応用
FNPA has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. FNPA has been used in the synthesis of various chemical compounds that have potential applications in drug discovery and development. It has also been studied for its potential use as a fluorescent probe and in the development of biosensors.
特性
CAS番号 |
6193-60-8 |
|---|---|
製品名 |
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide |
分子式 |
C15H13FN2O4 |
分子量 |
304.27 g/mol |
IUPAC名 |
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H13FN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
InChIキー |
XRWKKWKUZDFZQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



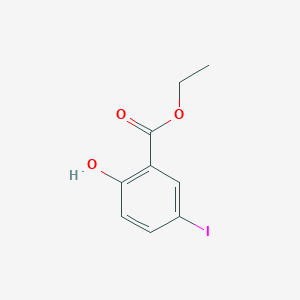
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
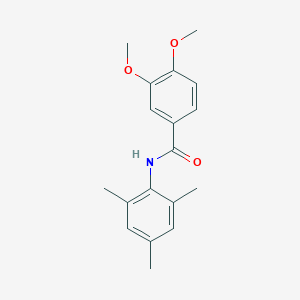
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
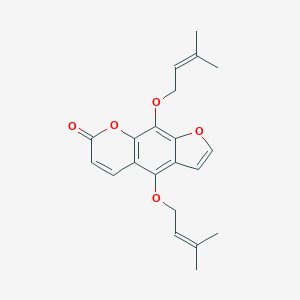
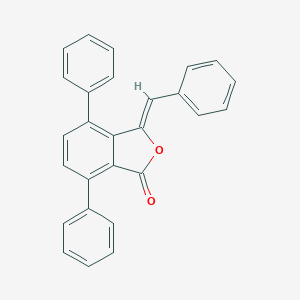
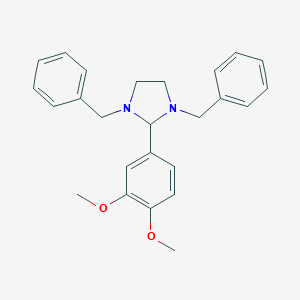
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
